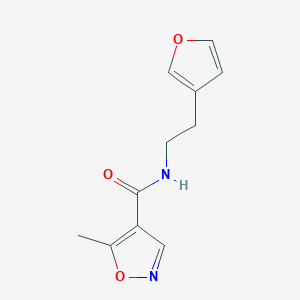

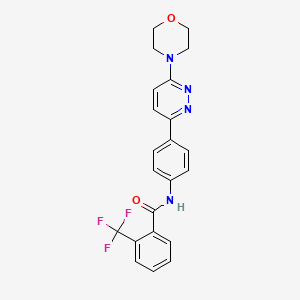

N-(2-chlorophenyl)-4-(N,N-dimethylsulfamoyl)-5-methylfuran-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting from simple precursors. For instance, the synthesis of N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide was achieved through a five-step process starting with 4-chlorobenzenamine, with the final step involving a reaction between triazole ester and ethylene diamine under specific conditions to yield an 88% product . Similarly, N-alkyl-4-chloro-2-pyridine carboxamides were synthesized from amines and 4-chloropyridine-2-carboxylic acid methyl ester, which was prepared from 2-pyridine-carboxylic acid through chlorination and esterification . These methods suggest that the synthesis of the compound would likely involve a multi-step process, possibly starting with a chlorinated aromatic compound and involving amide bond formation.

Molecular Structure Analysis

The molecular structure of related compounds shows significant intramolecular hydrogen bonding, as seen in N-(2-chlorophenyl)-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide, which is stabilized by such interactions . This suggests that the compound may also exhibit intramolecular hydrogen bonding, which could influence its reactivity and physical properties.

Chemical Reactions Analysis

The related compounds synthesized in the papers have been used as precursors for further chemical transformations. For example, Schiff bases were synthesized from 2-amino-4-(4-chlorophenyl)-N-(3-furan-2-ylmethyl carboxamido) thiophenes by reacting with various substituted aryl aldehydes . This indicates that the compound may also be amenable to reactions with aldehydes to form Schiff bases or other derivatives, expanding its chemical versatility.

Physical and Chemical Properties Analysis

While the physical and chemical properties of "N-(2-chlorophenyl)-4-(N,N-dimethylsulfamoyl)-5-methylfuran-2-carboxamide" are not directly reported, the properties of structurally similar compounds can provide some insights. The related compounds were characterized using techniques such as IR, 1H NMR, and mass spectrometry . These techniques would likely be applicable to the compound for determining its purity, molecular structure, and molecular weight. Additionally, the antimicrobial activity of some synthesized compounds was evaluated , suggesting that the compound could also be assessed for potential biological activities.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

Several studies focus on the synthesis and characterization of chemical compounds with similar structures, providing insights into methodologies that could be applicable to N-(2-chlorophenyl)-4-(N,N-dimethylsulfamoyl)-5-methylfuran-2-carboxamide:

- A research conducted by Threadgill et al. (1991) explored the synthesis of a series of nitrothiophenes as radiosensitizers and bioreductively activated cytotoxins, highlighting synthetic routes that may be relevant for similar compounds (Threadgill et al., 1991).

- Akbari et al. (2008) synthesized new tetrahydropyrimidine derivatives and evaluated their potential as biological agents, providing a foundation for the synthesis and bioactivity assessment of related structures (Akbari et al., 2008).

Potential Biological Activities

Research on compounds with structural similarities to N-(2-chlorophenyl)-4-(N,N-dimethylsulfamoyl)-5-methylfuran-2-carboxamide has explored their potential biological activities:

- Studies by Limban et al. (2011) on thiourea derivatives, including those with chlorophenyl substituents, demonstrated significant antimicrobial and antibiofilm properties against various bacterial strains, suggesting potential applications in developing novel antimicrobial agents (Limban et al., 2011).

- Uddin et al. (2020) synthesized and characterized Schiff bases, evaluating their anticancer activity. This research indicates that structurally similar compounds could exhibit notable biological effects and have potential in cancer treatment (Uddin et al., 2020).

Safety and Hazards

N,N-Dimethylsulfamoyl chloride, a potential reagent in the synthesis of N-(2-chlorophenyl)-4-(N,N-dimethylsulfamoyl)-5-methylfuran-2-carboxamide, has several hazard statements associated with it. It is classified as Acute Tox. 2 Inhalation, Acute Tox. 4 Dermal, Acute Tox. 4 Oral, Carc. 1B, Eye Dam. 1, Skin Corr. 1B .

Propiedades

IUPAC Name |

N-(2-chlorophenyl)-4-(dimethylsulfamoyl)-5-methylfuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClN2O4S/c1-9-13(22(19,20)17(2)3)8-12(21-9)14(18)16-11-7-5-4-6-10(11)15/h4-8H,1-3H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSPPANSTUAPIEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(O1)C(=O)NC2=CC=CC=C2Cl)S(=O)(=O)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-chlorophenyl)-4-(N,N-dimethylsulfamoyl)-5-methylfuran-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,4,6,9-tetramethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B2503532.png)

![6-(Hydroxymethyl)-2-oxa-5,8-diazaspiro[3.5]nonan-7-one](/img/structure/B2503537.png)

![3-[4-(3,3-Dimethyl-4-oxoazetidin-2-yl)piperidin-1-yl]-1-phenylpyrrolidin-2-one](/img/structure/B2503538.png)

![7-chloro-N-(2-furylmethyl)-5-oxo-1-thioxo-4,5-dihydro[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2503545.png)

![(E)-3-(3-nitrophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde oxime](/img/structure/B2503547.png)

![(4-Chlorophenyl)-[2-fluoro-5-(trifluoromethyl)phenyl]methanamine;hydrochloride](/img/structure/B2503549.png)

![N-(tert-butyl)-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2503551.png)